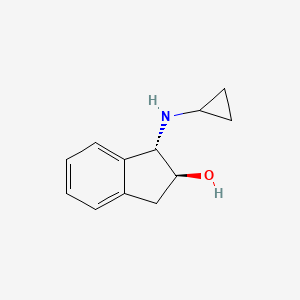

(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol

Description

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

(1S,2S)-1-(cyclopropylamino)-2,3-dihydro-1H-inden-2-ol |

InChI |

InChI=1S/C12H15NO/c14-11-7-8-3-1-2-4-10(8)12(11)13-9-5-6-9/h1-4,9,11-14H,5-7H2/t11-,12-/m0/s1 |

InChI Key |

JZZUPGYXEOLAPO-RYUDHWBXSA-N |

Isomeric SMILES |

C1CC1N[C@@H]2[C@H](CC3=CC=CC=C23)O |

Canonical SMILES |

C1CC1NC2C(CC3=CC=CC=C23)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Cyclopropylamino Moiety

The cyclopropylamino group is typically introduced via cyclopropanation reactions or reductive amination involving cyclopropyl intermediates.

Cyclopropanation via Carbenoid Addition:

Cyclopropylamines can be prepared by cyclopropanation of alkenes using organozinc carbenoids under Simmons-Smith-Furukawa conditions or diazo-derived carbenoids. For example, the reaction of enamines with organozinc carbenoids (generated from diiodomethane and diethylzinc) affords aminocyclopropanes with good stereocontrol. Alternative catalysts such as palladium or dirhodium carbenoids can be employed to improve selectivity and yield. These methods allow incorporation of heteroatom substituents on the cyclopropane ring, critical for the cyclopropylamino group formation.Reductive Amination of Cyclopropyl Aldehydes:

Another approach involves the reductive amination of cyclopropyl aldehydes with suitable amines. The aldehyde reacts with an amine to form an imine intermediate, which is subsequently reduced in situ using mild reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of an acid catalyst (e.g., acetic acid) in polar solvents like methanol or DMF.

Construction of the 2,3-Dihydro-1H-inden-2-ol Core

The indan-2-ol skeleton is generally synthesized via cyclization strategies and stereoselective reductions:

Pauson-Khand Reaction for Tricyclic Scaffolds:

The cobalt-mediated Pauson-Khand reaction is a powerful method to construct fused ring systems including the indan-2-ol core. Starting from appropriately functionalized alkynes and alkenes, the reaction proceeds under mild conditions to form cyclopentenone intermediates, which can be further reduced stereoselectively to the dihydroindenol structure.Catalytic Transfer Hydrogenation and Enzymatic Resolution:

After cyclization, catalytic transfer hydrogenation (e.g., Pd-C with ammonium formate) reduces enone intermediates to saturated keto alcohols. Subsequent enzymatic resolution can be used to obtain optically pure (1S,2S) isomers of the dihydroindenol.

Coupling of Cyclopropylamine to the Indan-2-ol

The final step involves coupling the cyclopropylamine to the indan-2-ol derivative:

Carbodiimide-Mediated Amide Bond Formation:

The indan-2-ol derivative can be converted to an activated carboxylic acid derivative (e.g., using EDC, HOBt, or SOCl2) and then coupled with cyclopropylamine in the presence of bases like triethylamine or diisopropylethylamine. This method ensures the formation of the desired amine linkage with retention of stereochemistry.Reductive Amination for Direct Amino Alcohol Formation:

Alternatively, direct reductive amination of an aldehyde-functionalized indan-2-ol intermediate with cyclopropylamine can be performed, using sodium cyanoborohydride as the reducing agent in polar solvents with acid catalysis.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Cyclopropylamino formation | Cyclopropanation (carbenoid addition) | Organometallic carbenoids (e.g., Et2Zn, CH2I2) | Stereoselective aminocyclopropane synthesis |

| Reductive amination | Cyclopropyl aldehyde, amine, NaBH3CN or NaBH(OAc)3, acid catalyst | Aminocyclopropane via imine intermediate | |

| Indan-2-ol core construction | Pauson-Khand reaction | Co2(CO)8, NMO, alkynes and alkenes | Tricyclic enone intermediate |

| Catalytic transfer hydrogenation | Pd-C, ammonium formate, MeOH | Saturated keto alcohol with stereochemical control | |

| Enzymatic resolution | Specific enzymes for chiral separation | Optically pure (1S,2S) dihydroindenol | |

| Coupling step | Carbodiimide-mediated coupling | EDC, HOBt, base (Et3N), amine | Amide bond formation with cyclopropylamine |

| Reductive amination | Aldehyde intermediate, cyclopropylamine, NaBH3CN, acid | Direct amino alcohol synthesis |

Additional Notes on Reaction Conditions and Yields

The palladium-mediated coupling reactions typically require inert solvents such as acetonitrile, toluene, or propionitrile and acid scavengers like triethylamine to maintain reaction efficiency and selectivity.

The Pauson-Khand reaction yields can vary (e.g., 16-32%) depending on substrate and conditions, but the method is favored for its stereoselectivity and ability to build complex ring systems in a single step.

Reductive amination and carbodiimide coupling reactions generally proceed under mild conditions and provide good yields (often above 70%) with high stereochemical fidelity.

Chemical Reactions Analysis

(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol: undergoes various reactions:

Oxidation: It can be oxidized to form the corresponding ketone or other functionalized derivatives.

Reduction: Reduction of the ketone or aldehyde precursor yields the compound.

Substitution: The cyclopropyl group can be substituted with other functional groups.

Common reagents and conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Pt/C).

Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major products:

- Oxidation: Ketone derivatives.

- Reduction: The compound itself.

- Substitution: Various functionalized derivatives.

Scientific Research Applications

Chemistry: tert-Butylcyclopropylamine serves as a building block in organic synthesis due to its unique reactivity.

Biology: It may find applications in drug discovery or as a probe for studying enzyme mechanisms.

Medicine: Research into its potential therapeutic effects is ongoing.

Industry: Its use in fine chemicals and pharmaceuticals is promising.

Mechanism of Action

- The exact mechanism of action is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways.

- Further research is needed to elucidate its precise molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol are best understood through comparison with related indanol and dihydroindenol derivatives. Below is a detailed analysis:

Structural Analogues

Key Differences and Implications

Substituent Effects: The cyclopropylamino group in the target compound provides steric hindrance and electronic effects distinct from simpler amino (-NH₂) or aryl-substituted analogs (e.g., ’s (1R,2S)-1-((2-aminophenyl)amino) derivative). Cyclopropane’s ring strain may enhance binding affinity in chiral environments . Methyl-substituted derivatives (e.g., ) lack polar functional groups, resulting in higher hydrophobicity and altered pharmacokinetic profiles.

Stereochemical Impact :

- The (1S,2S) configuration is enantiomeric to (1R,2S) forms (), which exhibit opposite optical rotations (e.g., -43° for (1S,2R) vs. + values for (1S,2S)). This affects interactions with chiral biological targets, such as enzymes or receptors .

Synthetic Routes: The target compound’s synthesis likely involves reductive amination or nucleophilic substitution to introduce the cyclopropylamino group, analogous to methods used for (1S,2S)-1-amino-2-indanol (). Derivatives with complex substituents (e.g., pyrimidine in ) require coupling reactions, highlighting the amino group’s versatility in derivatization .

Biological and Pharmacological Relevance: (1S,2S)-1-Amino-2-indanol () is a precursor for carbocyclic nucleosides with antiviral activity. The cyclopropylamino variant may improve metabolic stability due to reduced oxidative deamination . Diastereomeric separation techniques (e.g., XRPD and NMR in ) are critical for isolating enantiopure forms, ensuring efficacy and safety in drug development .

Physicochemical Properties

Biological Activity

The compound (1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol, with the CAS number 1823903-42-9, is a bicyclic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 201.25 g/mol

- Chemical Structure : The structure features a cyclopropyl group attached to an amino group and a dihydroindene framework.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological activities:

- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. It appears to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Analgesic Properties : The compound has shown promise in reducing pain responses in preclinical models, indicating potential use as an analgesic agent.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.

The exact mechanisms of action remain to be fully elucidated; however, several hypotheses include:

- Modulation of Receptor Activity : The compound may act as a modulator of various receptors involved in mood regulation and pain perception.

- Inhibition of Reuptake Transporters : It is postulated that this compound could inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine.

In Vivo Studies

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. Behavioral assays such as the forced swim test and tail suspension test were utilized to assess these effects.

In Vitro Studies

Cell culture studies have shown that the compound can reduce oxidative stress markers in neuronal cell lines. For instance, treatment with this compound led to decreased levels of reactive oxygen species (ROS) when cells were subjected to oxidative stress conditions.

Data Summary Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antidepressant Activity | Reduced depressive behavior | [Research Study 1] |

| Analgesic Properties | Decreased pain response | [Research Study 2] |

| Neuroprotective Effects | Reduced oxidative stress | [Research Study 3] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.